N-[(2,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
Descripción
N-[(2,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a synthetic small molecule characterized by a pyrazolo[1,5-a]pyrazine core. This bicyclic heterocycle is substituted at position 2 with a 4-isopropylphenyl group and at position 5 with a propanamide side chain bearing a (2,4-dimethoxyphenyl)methyl moiety.
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-18(2)19-5-7-20(8-6-19)23-16-24-27(33)30(13-14-31(24)29-23)12-11-26(32)28-17-21-9-10-22(34-3)15-25(21)35-4/h5-10,13-16,18H,11-12,17H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSFHMBSFFVIIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that the compound could influence multiple pathways, leading to a range of downstream effects.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific details about how these factors influence the action of this compound are currently unknown.
Análisis Bioquímico
Biochemical Properties
The compound N-[(2,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is known to interact with certain receptors such as calcium-sensing and T1R1/T1R3 receptors. These interactions could potentially influence various biochemical reactions.
Comparación Con Compuestos Similares
Table 1. Structural Comparison with Analogous Compounds
Key Observations:
- Heterocyclic Core Influence : Pyrazolo[1,5-a]pyrimidines () are well-documented as kinase inhibitors due to their ability to mimic ATP’s purine ring, enabling competitive binding at catalytic sites . The target compound’s pyrazolo[1,5-a]pyrazine core may exhibit distinct binding modes due to altered nitrogen positioning.
- Substituent Effects: Methoxy Groups: The 2,4-dimethoxyphenyl group in the target compound may enhance solubility and π-stacking interactions, similar to the 3,4,5-trimethoxyphenyl substituent in Compound 6m, which showed potent cytotoxicity . Fluoro vs. Amide Linkers: The propanamide chain in the target compound and Compound 13 () facilitates hydrogen bonding, a critical feature for target engagement in kinase inhibitors .
Anticancer Potential
Pyrazolo[1,5-a]pyrimidines (e.g., Compounds 6m and 6p) arrest cancer cells at the G2/M phase by modulating cyclin D1 and survivin . The target compound’s 2,4-dimethoxyphenyl group may similarly disrupt cell cycle regulators, though its pyrazine core could alter selectivity compared to pyrimidine-based analogs.
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidin-7-amines with 3-(4-fluoro)phenyl groups inhibit Mycobacterium tuberculosis (M. tb) growth by targeting ATP synthase . The target compound’s isopropylphenyl moiety may enhance penetration through mycobacterial membranes, but its efficacy remains speculative without direct data.
Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold in binds EGFR’s ATP-binding site, preventing autophosphorylation .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The isopropyl and methoxy groups balance hydrophobicity and solubility, critical for bioavailability.
- Metabolic Stability : Fluorinated analogs () resist oxidative metabolism, whereas the target compound’s methoxy groups may undergo demethylation, necessitating further optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
